Boron trifluoride dimethyl etherate

Catalog No.
S1897536
CAS No.
353-42-4
M.F
C2H6BF3O
M. Wt
113.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride dimethyl etherate

CAS Number

353-42-4

Product Name

Boron trifluoride dimethyl etherate

IUPAC Name

dimethyloxonio(trifluoro)boranuide

Molecular Formula

C2H6BF3O

Molecular Weight

113.88 g/mol

InChI

InChI=1S/C2H6BF3O/c1-7(2)3(4,5)6/h1-2H3

InChI Key

FOWZWMGLMYVYDH-UHFFFAOYSA-N

SMILES

[B-]([O+](C)C)(F)(F)F

Canonical SMILES

[B-]([O+](C)C)(F)(F)F
BFDE is a Lewis acid, which means it is a substance that can accept a pair of electrons to form a covalent bond. It is formed by the reaction of boron trifluoride (BF3) and dimethyl ether (DME) and has the chemical formula of BF3O(Me)2. The compound is a colorless, non-flammable, and non-explosive liquid that is soluble in many organic solvents, such as ethanol, benzene, and acetonitrile. BFDE is widely used as a catalyst in organic syntheses, particularly in the formation of esters, ethers, and carbon-carbon bonds.
BFDE has a molecular weight of 141.92 g/mol and a density of 1.13 g/cm3. Its boiling point is 126-129 °C, while its melting point is -92 °C. The compound is highly reactive and unstable, decomposing rapidly in the presence of moisture or water. Moreover, it reacts exothermically with alcohols, phenols, and amines, which can lead to explosive reactions in some cases. BFDE is a powerful Lewis acid, with a high affinity for electron pairs, which makes it an effective catalyst in many organic reactions.
BFDE is synthesized by the reaction of BF3 and DME, typically conducted in the presence of a stoichiometric amount of water. The reaction is usually carried out at low temperatures (-40 °C to -20 °C) and under anhydrous conditions, either in a batch reactor or a continuous-flow system. The resulting product is purified by distillation, followed by washing with a solvent, such as diethyl ether or hexane. BFDE can be characterized by a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.
Various analytical methods have been developed to quantify and detect BFDE in different matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or flame-ionization detection (FID) are commonly used for the detection and quantification of BFDE in organic reaction mixtures. Additionally, Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the reaction progress and the conversion of reactants to products.
BFDE has been shown to exhibit antimicrobial activity against several bacteria and fungi. It is also used as a biocompatible crosslinker for biomedical applications due to its ability to bind to biological molecules, such as proteins and DNA. However, further studies are needed to better understand the biological properties of BFDE and its potential applications in medicine and biotechnology.
BFDE is a hazardous material that should be handled with care. It is toxic by ingestion, inhalation, and skin contact. Moreover, BFDE is a strong irritant to the eyes, skin, and respiratory system. Therefore, appropriate safety measures must be taken when handling and working with BFDE, such as wearing protective clothing and using appropriate ventilation systems.
BFDE is widely used as a catalyst in organic syntheses, particularly in the formation of esters, ethers, and carbon-carbon bonds. It is also used as a co-catalyst in the polymerization of olefins and as a crosslinking agent in the preparation of polymeric materials. Furthermore, BFDE has applications in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Research on BFDE is still ongoing, with many studies focusing on its applications in various fields of research and industry. Recent studies have investigated the use of BFDE as a catalyst in the preparation of new pharmaceutical molecules, such as anti-cancer drugs, and as a crosslinking agent in the production of polymeric materials with enhanced mechanical properties. Moreover, there has been a growing interest in developing new synthetic methods for BFDE and its analogs to improve their reactivity and selectivity.
BFDE has potential implications in various fields of research and industry, such as organic synthesis, polymer chemistry, and materials science. Its high Lewis acidity makes it a powerful catalyst in many organic reactions, which can lead to the development of new and efficient synthetic methods for the preparation of complex molecules. Furthermore, BFDE's ability to crosslink biological molecules and polymers makes it a promising candidate for biomedical applications, such as drug delivery systems and tissue engineering.
Despite its numerous applications and potential implications, BFDE has some limitations that need to be addressed in future research. One of the major issues is its instability and reactivity, which can limit its use in certain reactions and applications. Additionally, the toxicity and safety concerns associated with BFDE need to be better understood and addressed to ensure its safe use in scientific experiments and industrial applications. Some future directions for research on BFDE could include developing new synthetic routes for the compound, improving its stability and reactivity, and exploring its potential applications in other fields, such as energy storage and conversion.

Physical Description

Boron trifluoride dimethyl etherate appears as a fuming liquid. Corrosive to skin, eyes and mucous membranes. May be toxic by inhalation. Used as a catalyst in chemical reactions.

Color/Form

Liquid

Boiling Point

258.8 °F at 760 mm Hg (EPA, 1998)
126-127 °C

Density

1.239

Melting Point

-14 °C

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (63.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (62.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (63.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H372 (63.64%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

353-42-4

Wikipedia

Boron trifluoride dimethyl etherate

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Boron, trifluoro[oxybis[methane]]-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-16

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